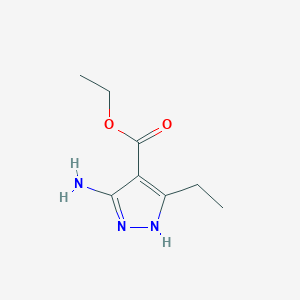

![molecular formula C12H12N2O B6434729 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine CAS No. 2640948-84-9](/img/structure/B6434729.png)

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine is a basic heterocyclic organic compound. It is a bioisostere of benzene with one carbon displaced by a nitrogen atom . The methoxy group (-OCH3) is an alkyl group derived from methanol.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, 2-Methoxypyridine is described as a clear colorless to slightly yellow liquid .Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives have been found to exhibit inhibitory action against caix , a protein involved in regulating pH in cancer cells .

Mode of Action

Pyridine derivatives are often involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds through a palladium-catalyzed process . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis, is a validated drug target for cancer treatment . Pyridine derivatives may potentially interact with this pathway.

Result of Action

It’s worth noting that pyridine derivatives have been used to prepare beta amyloid cleaving enzyme-1 (bace1) inhibitors , which could potentially influence the progression of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine in laboratory experiments has a variety of advantages and limitations. One advantage of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound can be used in a variety of experiments, such as drug design and synthesis. However, one limitation of using this compound in laboratory experiments is that the effects of this compound on the body are not fully understood, so the results of experiments may not be reliable.

Future Directions

There are a variety of future directions for the use of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine in scientific research. One potential direction is to continue to study the effects of this compound on the body, as well as its potential applications in drug design and synthesis. Additionally, more research could be done to investigate the mechanism of action of this compound and its potential uses in other areas, such as in the development of new drugs or treatments. Finally, further research could be done to investigate the potential toxicity of this compound in the body, as well as its potential interactions with other compounds.

Synthesis Methods

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine can be synthesized via a variety of methods, including the Knoevenagel condensation, the Mitsunobu reaction, and the Biginelli reaction. The Knoevenagel condensation is a simple and reliable method for synthesizing this compound, as it involves the reaction of a pyridine derivative and an aldehyde in the presence of a base. The Mitsunobu reaction is a more complex method that utilizes an organophosphorus compound, such as triphenylphosphine, to react with an acid and an alcohol to form this compound. The Biginelli reaction is another option for synthesizing this compound, which involves the reaction of an aldehyde, an urea, and an acid in the presence of a base.

Scientific Research Applications

2-methyl-3-[(pyridin-4-yl)methoxy]pyridine has been used in a variety of scientific research applications, including drug design, synthesis, and biochemical and physiological studies. In drug design, this compound has been used as a lead compound to develop new drugs that are more effective and have fewer side effects. In synthesis, this compound has been used as a starting material for the synthesis of other organic compounds. In biochemical and physiological studies, this compound has been used to study the effects of different compounds on the body.

Safety and Hazards

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently limited information available on the changes in the effects of 2-methyl-3-[(pyridin-4-yl)methoxy]pyridine over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported

properties

IUPAC Name |

2-methyl-3-(pyridin-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-12(3-2-6-14-10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBNGJICZVWYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)

![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)

![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)